Phenylpyruvic acid
Overview
Description
Phenylpyruvic acid is an organic compound with the formula C₆H₅CH₂C(O)CO₂H. It is a keto acid that exists in equilibrium with its enol tautomers. This compound is a product of the oxidative deamination of phenylalanine and plays a significant role in metabolic pathways. This compound is particularly notable for its involvement in phenylketonuria, a metabolic disorder where phenylalanine accumulates and is converted into this compound due to reduced activity of the enzyme phenylalanine hydroxylase .
Scientific Research Applications
Phenylpyruvic acid has a wide range of applications in scientific research:
Biology: It is involved in metabolic pathways and is a key compound in the study of phenylketonuria.
Medicine: This compound derivatives are used as enzyme inhibitors with therapeutic potential.
Industry: It is used in the production of antimicrobial agents, food preservatives, and flavor compounds.
Mechanism of Action
Target of Action
Phenylpyruvic acid (PPA) primarily targets several enzymes. These include L-phenylalanine dehydrogenase in Rhodococcus sp., Hydroxyacid oxidase 1 in humans, Indole-3-pyruvate decarboxylase in Azospirillum brasilense, and a putative uncharacterized protein in Chromobacterium violaceum . These enzymes play crucial roles in various biochemical reactions, including the metabolism of phenylalanine .
Mode of Action
PPA interacts with its targets, primarily enzymes, and influences their activity. For instance, when the activity of the enzyme phenylalanine hydroxylase is reduced, the amino acid phenylalanine accumulates and gets converted into PPA . This conversion leads to a condition known as Phenylketonuria (PKU) instead of producing tyrosine, which is the normal product of phenylalanine hydroxylase .
Biochemical Pathways
PPA is involved in several biochemical pathways. It is a product of the oxidative deamination of phenylalanine . It is also involved in the Tyrosinemia Type 3 (TYRO3), Phenylketonuria, and Phenylalanine and Tyrosine Metabolism pathways . The compound’s presence in these pathways can lead to various downstream effects, including the development of certain diseases like Phenylketonuria .
Pharmacokinetics
It’s known that the solubility and dissolution rate of ppa can be enhanced at high temperatures, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of PPA’s action are primarily seen in its role in phenylalanine metabolism. When phenylalanine hydroxylase activity is reduced, phenylalanine is converted into PPA instead of tyrosine . This leads to the accumulation of PPA, resulting in conditions like Phenylketonuria .
Action Environment
The action, efficacy, and stability of PPA can be influenced by various environmental factors. For instance, the optimal induction conditions for PPA production were found to be pH 8, 0.04 mM IPTG, optical density at 600 nm of 0.6, and induction at 20 °C for 12 hours . These conditions can significantly impact the production and function of PPA .
Safety and Hazards
Future Directions
In the future, clinical data should be supplemented with the metabolic kinetics of phenylpyruvic acid in humans and to evaluate animal toxicology, to enable regulatory use of this compound as a food additive . A food-grade host, such as Bacillus subtilis and Lactococcus lactis, should also be developed as a cell vector expressing enzymes for this compound production from a food safety perspective .
Biochemical Analysis
Biochemical Properties
Phenylpyruvic acid is a product of the oxidative deamination of phenylalanine . When the activity of the enzyme phenylalanine hydroxylase is reduced, the amino acid phenylalanine accumulates and gets converted into this compound . It has been found that this compound inhibits glucose-6-phosphate dehydrogenase (G6PDH) in rat brain homogenates .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly reduce glucose-6-phosphate dehydrogenase activity in rat brain homogenates . This could potentially impact cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit glucose-6-phosphate dehydrogenase (G6PDH), an enzyme involved in the pentose phosphate pathway . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving Escherichia coli, it was found that the titer of this compound increased from 3.3±0.2 to 3.9±0.1 g/L over time due to the degradation of this compound and low substrate specificity of L-amino acid deaminase .
Metabolic Pathways
This compound is involved in the metabolic pathway of phenylalanine . When the activity of the enzyme phenylalanine hydroxylase is reduced, phenylalanine accumulates and gets converted into this compound .
Preparation Methods
Phenylpyruvic acid can be synthesized through various methods:
Classical Method: It is produced from aminocinnamic acid derivatives.
Condensation Method: Benzaldehyde and glycine derivatives are condensed to form phenylazlactone, which is then hydrolyzed with acid or base catalysis.
Double Carbonylation: It can also be synthesized from benzyl chloride by double carbonylation.
Chemical Reactions Analysis
Phenylpyruvic acid undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: Reductive amination of this compound gives phenylalanine.
Substitution: It can react with different reagents to form various derivatives.
Common Reagents and Conditions: Acid or base catalysis is commonly used in the hydrolysis of phenylazlactone to produce this compound.
Major Products: Phenylalanine and phenylacetic acid are major products formed from the reactions involving this compound.
Comparison with Similar Compounds
Phenylpyruvic acid can be compared with other similar compounds:
Phenylacetic Acid: Both are products of phenylalanine metabolism, but phenylacetic acid is formed through oxidation.
Phenyllactic Acid: This compound is synthesized from this compound and is used as an antimicrobial agent.
Phenylalanine: This compound is a product of the oxidative deamination of phenylalanine.
This compound stands out due to its involvement in metabolic disorders like phenylketonuria and its wide range of applications in various fields.
Properties
IUPAC Name |
2-oxo-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNMPGBKDVTSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
114-76-1 (hydrochloride salt), 51828-93-4 (calcium salt) | |
Record name | Phenylpyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1042281 | |
Record name | Phenylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or white crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid, White crystalline powder | |
Record name | Phenylpyruvic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Oxo-3-phenylpropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
112 mg/mL, Soluble in water, Soluble (in ethanol) | |
Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Oxo-3-phenylpropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
156-06-9 | |
Record name | Phenylpyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylpyruvic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylpyruvic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03884 | |
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Record name | Benzenepropanoic acid, .alpha.-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpyruvic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.317 | |
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Record name | PHENYLPYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CO62M413 | |
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Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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